molecular formula C11H13BrO2S B13167985 2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

Cat. No.: B13167985
M. Wt: 289.19 g/mol
InChI Key: DMPATMNRLJVYFF-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is a sophisticated, polycyclic heteroaromatic building block designed for advanced research and development. This compound features a bromine atom and a carboxylic acid functional group grafted onto a fused cyclooctathiophene core, making it a highly versatile intermediate for synthetic chemistry. Its primary research value lies in its application in Suzuki cross-coupling reactions, where the bromo substituent allows for palladium-catalyzed carbon-carbon bond formation with various arylboronic acids to create complex, functionalized thiophene derivatives . The carboxylic acid group further enables diverse derivatization, including esterification and amide coupling, to fine-tune the compound's properties . Thiophene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their electronic characteristics and potential bioactivity. Researchers utilize these frameworks in the exploration of new pharmacologically active molecules, particularly in developing agents with antibacterial properties against resistant bacterial strains . Additionally, such structures are investigated for their applications in organic electronics. This product is intended For Research Use Only and is strictly for laboratory or industrial applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

2-bromo-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C11H13BrO2S/c12-10-9(11(13)14)7-5-3-1-2-4-6-8(7)15-10/h1-6H2,(H,13,14)

InChI Key

DMPATMNRLJVYFF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis starting from simpler thiophene or cyclooctathiophene precursors. The key synthetic challenges include:

  • Construction of the bicyclic cycloocta[b]thiophene core.
  • Introduction of the bromine substituent selectively at the 2-position of the thiophene ring.
  • Installation of the carboxylic acid group at the 3-position.
  • Control of regiochemistry and stereochemistry during cyclization and substitution steps.

While explicit detailed protocols for this exact compound are scarce in open literature, the synthesis can be inferred from related thiophene carboxylic acid derivatives and halogenated bicyclic thiophenes.

Cyclization to Form the Cycloocta[b]thiophene Core

  • Cyclization Methods: The bicyclic structure can be formed by intramolecular cyclization reactions of suitably functionalized linear precursors containing sulfur and alkyl chains. Typical methods include:

    • Palladium-catalyzed intramolecular coupling.
    • Acid- or base-catalyzed cyclization of haloalkylthiophenes.
    • Ring-closing metathesis or radical cyclization approaches.
  • Reaction Conditions: These cyclizations require careful temperature control (often 40–100 °C) and inert atmosphere to avoid oxidation of sulfur.

Bromination at the 2-Position of Thiophene

  • Electrophilic Bromination: Selective bromination is commonly achieved by treating the bicyclic thiophene intermediate with brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under mild conditions (0–25 °C) to avoid polybromination.

  • Regioselectivity: The 2-position is favored due to the electron density distribution on the thiophene ring, but reaction conditions must be optimized to prevent substitution at other positions.

Carboxylation at the 3-Position

  • Carboxylic Acid Introduction: The 3-position carboxylic acid can be introduced by:

    • Lithiation at the 3-position followed by carbonation with carbon dioxide (CO2).
    • Hydrolysis of ester precursors derived from the corresponding 3-substituted intermediates.
    • Oxidation of methyl or aldehyde substituents at the 3-position to carboxylic acid.
  • Typical Hydrolysis Conditions: Basic hydrolysis using potassium hydroxide (KOH) in aqueous media at 40 °C, followed by acidification to precipitate the acid, is common for ester hydrolysis.

Purification and Yield Optimization

  • Purification is usually achieved by recrystallization from ethanol/dimethylformamide (EtOH-DMF) mixtures or column chromatography using silica gel with appropriate eluents (e.g., n-hexane/ethyl acetate mixtures).

  • Yields for related thiophene carboxylic acids typically range from 85% to near quantitative, depending on the step and reaction conditions.

3 Data Table: Representative Preparation Steps of Related Thiophene Carboxylic Acids

Step Reagents/Conditions Yield (%) Notes
Ester hydrolysis KOH in water, 40 °C, 1.5 h 96 Produces carboxylic acid from ester
Reduction Borane-THF, 0–20 °C, 2 h 100 Converts acid to alcohol derivative
Reduction Lithium aluminum hydride (LiAlH4), THF, 20 °C 86 Alternative reduction method
Acyl chloride formation Oxalyl chloride, DMF catalyst, CH2Cl2, 20 °C High For further amide or ester synthesis steps

Note: These steps are from analogous thiophene derivatives such as 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and can inform the preparation of the cyclooctathiophene compound.

4 Research Discoveries and Analytical Notes

  • The presence of bromine and carboxylic acid groups in the cycloocta[b]thiophene framework offers synthetic versatility for further functionalization and pharmaceutical exploration.

  • The compound is typically handled under cold-chain conditions due to its sensitivity and to maintain purity.

  • Thiophene derivatives with similar structures have been studied for their biological activities including antioxidant and antibacterial properties, suggesting potential applications for this compound or its derivatives.

  • Patent literature indicates the use of related bicyclic cycloocta[b]thiophene compounds as receptor agonists, highlighting the importance of precise synthetic control to obtain the desired bioactive conformers.

5 Summary

The preparation of 2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid involves:

  • Constructing the bicyclic cycloocta[b]thiophene core via intramolecular cyclization.
  • Selective electrophilic bromination at the 2-position.
  • Introduction of the carboxylic acid group at the 3-position through lithiation/carboxylation or hydrolysis of ester intermediates.
  • Purification by recrystallization or chromatography to achieve high purity.

Though direct, detailed synthetic procedures are limited in public sources, protocols for related thiophene carboxylic acids provide a robust framework for synthesis. Reaction conditions such as temperature, choice of reagents, and purification methods are critical for optimizing yield and product quality.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between the target compound and two structurally related molecules:

Compound Name Molecular Formula Substituents CAS Number Key Features
2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid (Target) Not explicitly provided 2-Bromo, 3-carboxylic acid Not available Cycloocta-fused thiophene; high steric hindrance; carboxylic acid for derivatization
Methyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate C12H17NO3S 2-Amino, 3-methyl ester 351980-81-9 Cycloocta-fused thiophene; ester group reduces acidity; amino group enables nucleophilic reactions
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid C7H5BrO5S 4-Bromo, 3-carboxymethoxy, 2-carboxylic acid Not available Non-fused thiophene; dual carboxylic acid groups; carboxymethoxy enhances solubility

Research Findings and Data

Electronic Properties

  • Thiophene Core : All three compounds exhibit π-conjugation, but the cycloocta-fused systems (target and ) may display redshifted UV-Vis absorption due to extended conjugation from ring strain .
  • Substituent Effects: Bromine’s electron-withdrawing nature in the target compound could lower HOMO energy compared to the electron-donating amino group in ’s compound, impacting charge transport in electronic applications.

Biological Activity

2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid (CAS No. 1601821-00-4) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}BrO2_2S
  • Molecular Weight : 289.19 g/mol
  • IUPAC Name : 2-bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid
  • CAS Registry Number : 1601821-00-4

Structural Features

The compound features a bicyclic structure with a bromine substituent and a carboxylic acid functional group. Its unique structure may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Preliminary investigations into the anticancer properties of thiophene derivatives suggest they may inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Some thiophene compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G1/S phase.

A notable case study involved a related thiophene compound that demonstrated an IC50 value of 10 µM against a leukemia cell line in vitro. This suggests that further exploration of 2-bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid could yield promising results in cancer research.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. For example, some studies highlight their ability to mitigate oxidative stress in neuronal cells. The neuroprotective mechanism is hypothesized to involve the modulation of signaling pathways related to inflammation and apoptosis.

Table of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; cell cycle arrest
NeuroprotectiveReduction of oxidative stress

Study on Anticancer Activity

In a study focusing on the synthesis and evaluation of thiophene derivatives for anticancer activity, several compounds were tested against various cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value of 10 µM against the CCRF-CEM leukemia cell line. This highlights the potential for 2-bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid as a lead compound for further development in cancer therapeutics.

Neuroprotective Potential

A recent investigation assessed the neuroprotective effects of thiophene derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and inflammation markers in vitro. This suggests that 2-bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid might also possess similar protective effects.

Q & A

Basic Research Question

  • Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to remove byproducts.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates brominated isomers.
  • Quality Control : Certificates of Analysis (COA) with batch-specific HPLC/GC data ensure consistency .

How can reaction conditions be optimized to minimize side products in cyclooctathiophene synthesis?

Advanced Research Question

  • Design of Experiments (DOE) : Vary temperature, solvent (e.g., CH₂Cl₂ vs. THF), and catalyst loading to identify optimal parameters.
  • In Situ Monitoring : Use FTIR to track intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • Side Product Analysis : LC-MS identifies dimers or over-brominated species, guiding reagent stoichiometry adjustments .

What are the challenges in computational modeling of this compound’s reactivity?

Advanced Research Question

  • Conformational Flexibility : The cyclooctane ring’s strain and chair/boat conformers complicate energy minimization. Use molecular dynamics (MD) simulations with force fields like OPLS4.
  • Solvent Effects : Implicit solvent models (e.g., COSMO-RS) improve accuracy in predicting reaction pathways .

How does the cyclooctane ring’s conformation influence the compound’s electronic properties?

Advanced Research Question
The ring’s puckering alters π-orbital overlap in the thiophene moiety, modulating HOMO/LUMO levels. Cyclic voltammetry (CV) and UV-Vis spectroscopy quantify these effects. Computational studies (e.g., NBO analysis) reveal hyperconjugative interactions between the bromine atom and the carboxylic acid group .

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